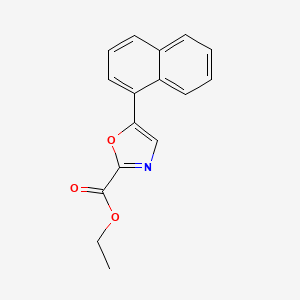

Ethyl 5-(naphthalen-1-yl)oxazole-2-carboxylate

Description

Ethyl 5-(naphthalen-1-yl)oxazole-2-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a naphthalen-1-yl group at position 5 and an ethyl ester at position 2. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, confers rigidity and electronic diversity, making it a key scaffold in medicinal chemistry and materials science. The naphthalene moiety enhances lipophilicity and π-π stacking interactions, influencing both reactivity and biological activity. This compound is typically synthesized via iodine-catalyzed cyclization of 1-(2-ethoxyphenyl)ethan-1-one with ethyl 2-isocyanoacetate in DMSO, followed by purification . Its structural and electronic properties make it a candidate for further derivatization, such as hydrolysis to carboxylic acids or coupling to bioactive amines .

Properties

IUPAC Name |

ethyl 5-naphthalen-1-yl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-2-19-16(18)15-17-10-14(20-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLIAFAQCJPABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-(naphthalen-1-yl)oxazole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing data from various studies and highlighting significant findings.

Chemical Structure and Properties

Ethyl 5-(naphthalen-1-yl)oxazole-2-carboxylate features an oxazole ring fused with a naphthalene moiety, which is known to enhance its biological activity through various mechanisms. The presence of the ethyl ester group contributes to its solubility and bioavailability.

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding, while the naphthalene ring may engage in π-π stacking interactions. These interactions can modulate the activity of target proteins, influencing various biological pathways.

Antimicrobial Activity

Studies have indicated that Ethyl 5-(naphthalen-1-yl)oxazole-2-carboxylate exhibits significant antimicrobial properties. It has been evaluated against a range of bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Antiviral Activity

In vitro studies have shown that the compound possesses antiviral effects against several viruses. Its mechanism may involve inhibition of viral replication or interference with viral entry into host cells.

Anticancer Activity

Ethyl 5-(naphthalen-1-yl)oxazole-2-carboxylate has been investigated for its anticancer properties, particularly against various human cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Induction of apoptosis |

| HepG2 (liver cancer) | 15 | Cell cycle arrest |

| HeLa (cervical cancer) | 12 | Inhibition of tubulin polymerization |

Case Studies

- Anticancer Efficacy : A study conducted by Liang et al. demonstrated that Ethyl 5-(naphthalen-1-yl)oxazole-2-carboxylate significantly reduced the viability of MCF-7 cells in a dose-dependent manner. The study reported an IC50 value of 10 µM, indicating strong anticancer potential compared to standard chemotherapeutics.

- Antimicrobial Evaluation : In a preliminary evaluation against various bacterial strains, the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, with an MIC value of 32 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

Key Observations :

- Synthetic Accessibility: Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate is synthesized in low yield (18%) via iodine-mediated cyclization, highlighting the challenge of steric hindrance from bulky aryl groups . In contrast, naphthalene-fused cyclohexenones (e.g., Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylate) achieve higher yields (~60-70%) due to less steric strain in six-membered ring formation .

- Electronic Effects : The electron-withdrawing ester group at position 2 stabilizes the oxazole ring, while electron-donating substituents (e.g., 2-ethoxyphenyl) enhance resonance effects, as evidenced by downfield shifts in ^1H NMR (δ 9.32 for NH in compound 15) .

- Biological Relevance : Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate derivatives exhibit antiviral activity against Chikungunya virus (EC₅₀ = 1.2 µM), attributed to covalent inhibition of the P2 cysteine protease . Naphthalene-containing analogues may show enhanced binding to hydrophobic enzyme pockets.

Physicochemical Properties

Insights :

- Pyridinyl-oxadiazole derivatives exhibit lower LogP due to the polar oxadiazole ring and pyridine nitrogen, favoring aqueous solubility .

Critical Analysis :

- Target Selectivity : The oxazole-2-carboxylate scaffold shows versatility, with activity against viral proteases and bacterial targets. The naphthalene moiety may improve binding to hydrophobic active sites, as seen in protease inhibition .

- Structural Optimization : Replacement of the naphthalen-1-yl group with pyridinyl or oxadiazole rings (e.g., Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate) reduces cytotoxicity but may compromise potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.